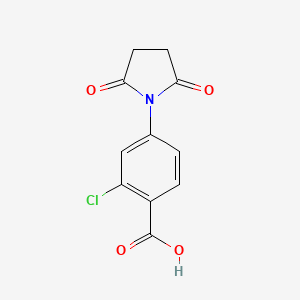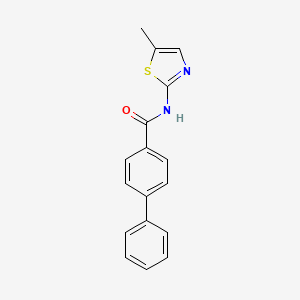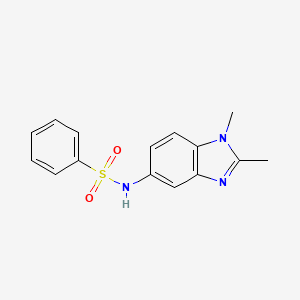![molecular formula C14H13N3OS B5717993 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as MPACB, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. MPACB is a thioamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
作用機序
The mechanism of action of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from carrying out its normal physiological function. This inhibition of carbonic anhydrase activity has been shown to have various physiological effects, including the inhibition of cancer cell growth and the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide have been studied extensively, and it has been shown to have various effects on the human body. In cancer cells, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to inhibit cell growth and induce apoptosis, which is the programmed cell death of cancer cells. In glaucoma patients, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity. 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential as an enzyme inhibitor and anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide and its potential applications in various fields.
合成法
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been synthesized using various methods, including the reaction of 3-pyridinylamine with carbon disulfide to form 3-pyridinylaminothiocarbamide, which is then reacted with 3-methylbenzoyl chloride to form 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide. Other methods include the reaction of 3-pyridinylaminothiocarbamide with 3-methylbenzoyl isothiocyanate or 3-methylbenzoyl azide. The synthesis of 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide using these methods has been reported to have high yields and purity.
科学的研究の応用
3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential as an enzyme inhibitor, specifically as an inhibitor of carbonic anhydrase, which is an enzyme that plays a key role in various physiological processes. In pharmacology, 3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and glaucoma.
特性
IUPAC Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13(18)17-14(19)16-12-6-3-7-15-9-12/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJBIAZKHXENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-ylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)



![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)

![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)
![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)
